molecular formula C11H9ClO2 B14050867 4-Chloromethyl-3-phenyl-2(5H)-furanone CAS No. 101833-08-3

4-Chloromethyl-3-phenyl-2(5H)-furanone

Cat. No.: B14050867
CAS No.: 101833-08-3
M. Wt: 208.64 g/mol
InChI Key: AHXXHLIYVGJQHD-UHFFFAOYSA-N
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Description

4-Chloromethyl-3-phenyl-2(5H)-furanone is an organic compound that belongs to the furanone family. Furanones are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. The presence of a chloromethyl group and a phenyl ring in this compound suggests potential reactivity and applications in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloromethyl-3-phenyl-2(5H)-furanone typically involves the following steps:

    Starting Materials: The synthesis may start with a furanone derivative and a chloromethylating agent.

    Reaction Conditions: The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Quality Control: Ensuring the purity and consistency of the product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Chloromethyl-3-phenyl-2(5H)-furanone can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Addition Reactions: The furanone ring can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

4-Chloromethyl-3-phenyl-2(5H)-furanone has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloromethyl-3-phenyl-2(5H)-furanone involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-2(5H)-furanone: Lacks the chloromethyl group, leading to different reactivity.

    4-Methyl-3-phenyl-2(5H)-furanone: Contains a methyl group instead of a chloromethyl group.

    4-Chloromethyl-2(5H)-furanone: Lacks the phenyl group, affecting its chemical properties.

Properties

CAS No.

101833-08-3

Molecular Formula

C11H9ClO2

Molecular Weight

208.64 g/mol

IUPAC Name

3-(chloromethyl)-4-phenyl-2H-furan-5-one

InChI

InChI=1S/C11H9ClO2/c12-6-9-7-14-11(13)10(9)8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

AHXXHLIYVGJQHD-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=O)O1)C2=CC=CC=C2)CCl

Origin of Product

United States

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